molecular formula C18H19ClFN5O3 B2693576 7-(2-chloro-6-fluorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 847408-66-6

7-(2-chloro-6-fluorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2693576
CAS No.: 847408-66-6
M. Wt: 407.83
InChI Key: SQWFGBIEPNWZLD-UHFFFAOYSA-N
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Description

This purine-2,6-dione derivative features a 2-chloro-6-fluorobenzyl group at position 7, a methyl group at position 3, and a morpholinomethyl substituent at position 8. The structural modifications are designed to optimize receptor binding, pharmacokinetics, and selectivity.

Properties

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN5O3/c1-23-16-15(17(26)22-18(23)27)25(9-11-12(19)3-2-4-13(11)20)14(21-16)10-24-5-7-28-8-6-24/h2-4H,5-10H2,1H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWFGBIEPNWZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCOCC3)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-chloro-6-fluorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H25ClFN7O
  • Molecular Weight : 469.94 g/mol
  • CAS Number : 1229236-86-5

The presence of a morpholinomethyl group and halogen substituents suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Kinase Inhibition : The compound has been identified as a kinase inhibitor, which plays a crucial role in cell signaling pathways. Kinase inhibitors are often used in cancer therapy due to their ability to disrupt the proliferation of cancer cells .
  • G Protein-Coupled Receptor (GPCR) Modulation : Preliminary studies suggest that this compound may act as an agonist for certain GPCRs, influencing various physiological responses such as metabolism and cell growth .
  • Antioxidant Activity : The compound's structure may confer antioxidant properties, potentially protecting cells from oxidative stress and related damage .

Anticancer Activity

Several studies have evaluated the anticancer potential of the compound:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values were determined to assess potency compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Comparison Drug
MCF-715Doxorubicin (20)
A54910Cisplatin (12)

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. In vitro assays indicated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Case Studies

  • Case Study on Anticancer Efficacy : A study involving the administration of the compound to tumor-bearing mice showed a significant reduction in tumor size compared to control groups. Histopathological analysis indicated apoptosis induction in tumor cells .
  • Case Study on Antimicrobial Effectiveness : In a clinical trial assessing the compound's efficacy against bacterial infections, patients treated with this compound exhibited faster resolution of symptoms compared to those receiving standard antibiotic therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural and Functional Comparison of Purine-2,6-Dione Derivatives
Compound Name (Reference) Position 7 Substitution Position 8 Substitution Molecular Weight (g/mol) Key Biological Activity
Target Compound (Hypothetical*) 2-Chloro-6-fluorobenzyl Morpholinomethyl ~418.8† Not explicitly reported‡
7-(2-Chlorobenzyl)-3-Methyl-8-(4-Phenylpiperazinyl) 2-Chlorobenzyl 4-Phenylpiperazinyl 477.0 Unreported activity
7-(2-Chloro-6-Fluorobenzyl)-8-(3,5-Dimethylpyrazol-1-yl) 2-Chloro-6-fluorobenzyl 3,5-Dimethylpyrazole 402.8 Unreported activity
F-168 (3-Methyl-8-(Piperazin-1-yl)-7-(Tietan-3-yl)) Tietan-3-yl Piperazin-1-yl ~440.0† Potent antithrombotic activity
1,3,7-Trimethyl-8-(3,3,3-Trifluoropropyl) Methyl 3,3,3-Trifluoropropyl 292.2 Retained analgesic activity
BH58194 (7-(3-Chlorobenzyl)-8-(4-Phenethylpiperazinyl)) 3-Chlorobenzyl 4-Phenethylpiperazinyl 478.9 Unreported activity

†Calculated based on molecular formula; ‡Activity inferred from structural analogs.

Key Structural Differences and Pharmacological Outcomes

Fluorine increases lipophilicity, which may improve blood-brain barrier penetration compared to non-fluorinated analogs, though CNS activity may be abolished depending on position 8 substitutions (e.g., trifluoropropyl in retained analgesia without CNS effects) .

Piperazinyl/Phenethylpiperazinyl (): Piperazine’s basic nitrogen facilitates protonation at physiological pH, enhancing water solubility and ionic interactions. However, bulky groups like phenethylpiperazinyl (BH58194) may reduce membrane permeability . Trifluoropropyl (): The electron-withdrawing CF₃ group may stabilize binding interactions in hydrophobic pockets, contributing to prolonged analgesic effects .

Position 3 Methyl Group :

  • Conserved across most analogs (e.g., ), the methyl group at position 3 prevents metabolic oxidation at this site, enhancing stability.

Activity Trends from Structural Modifications

  • Antithrombotic Activity: F-168 (piperazinyl substituent) demonstrated superior antithrombotic activity to clinical standards like eptifibatide, likely due to optimized interactions with glycoprotein IIb/IIIa receptors . The target compound’s morpholinomethyl group may exhibit different binding kinetics.
  • Analgesic vs. CNS Activity: Substitutions at position 8 (e.g., 6-methylpyridin-2-yloxy in ) abolished CNS stimulation while retaining analgesia. The morpholinomethyl group’s moderate polarity may similarly decouple CNS effects .

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